REACTION_CXSMILES
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[CH:1]([C:3]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:4]=1[C:5](NC)=[O:6])=[O:2].C(=O)([O-])[OH:15].[Na+]>Cl>[CH:1]([C:3]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:4]=1[C:5]([OH:15])=[O:6])=[O:2] |f:1.2|
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Name
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|
Quantity
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3.19 g
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Type
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reactant
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Smiles
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C(=O)C1=C(C(=O)NC)C=CC(=C1)Cl
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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Cl
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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C(O)([O-])=O.[Na+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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WASH
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Details
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The solution was then washed with ethyl acetate
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Type
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EXTRACTION
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Details
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The product was extracted with ethyl acetate
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Type
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DRY_WITH_MATERIAL
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Details
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the combined extracts dried with magnesium sulfate
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Type
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FILTRATION
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Details
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The solution was then filtered
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Type
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CONCENTRATION
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Details
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concentrated
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Name
|
|
Type
|
|
Smiles
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C(=O)C1=C(C(=O)O)C=CC(=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |